2-Fluoro-6-(trifluoromethyl)benzyl bromide
Overview
Description
Synthesis Analysis
The synthesis of fluorinated compounds often involves the introduction of fluorine or trifluoromethyl groups into aromatic systems. For instance, the synthesis of a fluorine-containing aromatic diamine is described, which involves the coupling of a chloro-nitro-trifluoromethylbenzene with hydroquinone in the presence of a strong base . Similarly, the synthesis of 2,2,2-trifluoroethyl triflate is achieved through a nucleophilic reaction of fluoride with ethyl bromodifluoroacetate . These methods suggest that the synthesis of "2-Fluoro-6-(trifluoromethyl)benzyl bromide" could potentially involve similar strategies, such as halogen exchange or nucleophilic aromatic substitution.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is significantly influenced by the presence of fluorine atoms, which can affect the electronic distribution and steric hindrance within the molecule. For example, the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides show different dihedral angles between the benzene rings, indicating that the fluorine atoms can influence the overall molecular conformation . This suggests that "this compound" would also exhibit unique structural characteristics due to the influence of the fluorine and trifluoromethyl groups.
Chemical Reactions Analysis
Fluorinated compounds participate in a variety of chemical reactions, often exhibiting unique reactivity due to the electron-withdrawing nature of fluorine. For instance, the synthesis of \u03b1-fluoro-\u03b1-(trifluoromethyl)-\u03b2-amino esters is achieved through a zinc-mediated coupling reaction of a fluorinated propanoate with chiral imines . Additionally, the preparation of fluoropyridines involves a palladium-catalyzed amination of a bromo-fluoropyridine . These examples demonstrate that "this compound" could be expected to undergo similar reactions, such as coupling with nucleophiles or participation in catalyzed transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often characterized by high thermal stability, low moisture absorption, and unique electronic properties due to the fluorine atoms. For example, fluoro-polyimides exhibit excellent thermal stability and hygrothermal stability . The specific activity and radiochemical purity of fluorinated compounds, such as [18F]-labeled molecules, are also of significant interest in various applications . These properties suggest that "this compound" would likely have similar characteristics, making it potentially useful in applications that require stable and reactive fluorinated intermediates.
Scientific Research Applications
Synthesis and Application in Organic Chemistry
2-Fluoro-6-(trifluoromethyl)benzyl bromide is utilized in various synthetic reactions in organic chemistry. One significant application is in zinc-mediated coupling reactions. For instance, Sekiguchi et al. (2004) demonstrated its use in reactions with benzyl 2-bromo-2,3,3,3-tetrafluoropropanoate and chiral imines to produce α-fluoro-α-(trifluoromethyl)-β-amino esters, highlighting its versatility in creating complex organic structures (Sekiguchi et al., 2004).
Use in Copper-Mediated Nucleophilic Trifluoromethylation
This compound is also integral in copper-mediated nucleophilic trifluoromethylation reactions. Kim and Shreeve (2004) described its use in Cu(I)-mediated C-C bond formation reactions with aryl, allyl, benzyl, and alkyl halides. Their study illustrates the compound's role in expanding the toolbox for creating fluorinated organic compounds, which are crucial in pharmaceutical development (Kim & Shreeve, 2004).
Photoredox/Nickel Dual Catalytic Cross-Coupling
The compound is involved in innovative catalytic systems for organic synthesis. Ryu et al. (2016) used it in a photoredox/nickel dual catalytic system for cross-coupling reactions, offering a method for synthesizing unsymmetrical 1,1-diaryl-2,2,2-trifluoroethanes at room temperature. This approach bypasses the need for harsh conditions typically required in such reactions (Ryu et al., 2016).
Palladium-Catalyzed Trifluoroethylation
The compound finds application in palladium-catalyzed trifluoroethylation, as explored by Zhao and Hu (2012). Their research shows its efficacy in introducing fluorinated moieties into organic molecules, a strategy extensively used in drug design due to the unique properties imparted by fluorinated groups (Zhao & Hu, 2012).
Synthesis of Heterocyclic Compounds
It is also crucial in the synthesis of heterocyclic compounds. Krapcho et al. (1997) utilized it in the synthesis of regioisomeric dihalo-substituted heterocyclic quinones, highlighting its role in creating diverse heterocyclic structures valuable in pharmaceutical and agrochemical industries (Krapcho et al., 1997).
Safety and Hazards
2-Fluoro-6-(trifluoromethyl)benzyl bromide is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF4/c9-4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINUERVPFANASB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372153 | |
Record name | 2-Fluoro-6-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
239087-08-2 | |
Record name | 2-(Bromomethyl)-1-fluoro-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239087-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-(trifluoromethyl)benzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-1-fluoro-3-(trifluoromethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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